N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide
CAS No.: 392321-30-1
Cat. No.: VC6340008
Molecular Formula: C22H27N3O3S
Molecular Weight: 413.54
* For research use only. Not for human or veterinary use.
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide - 392321-30-1](/images/structure/VC6340008.png)
Specification
CAS No. | 392321-30-1 |
---|---|
Molecular Formula | C22H27N3O3S |
Molecular Weight | 413.54 |
IUPAC Name | N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide |
Standard InChI | InChI=1S/C22H27N3O3S/c1-25(19(26)17-5-4-16(27-2)9-18(17)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3 |
Standard InChI Key | DWJBBZOXGCRBTP-UHFFFAOYSA-N |
SMILES | CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=C(C=C(C=C5)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three critical components:
-
Adamantane: A diamondoid hydrocarbon known for its thermal stability, lipophilicity, and ability to enhance bioavailability through rigid scaffold interactions.
-
1,3,4-Thiadiazole: A heterocyclic ring containing sulfur and nitrogen atoms, contributing to electron-deficient properties that facilitate hydrogen bonding and π-π stacking .
-
N-Methyl-2,4-dimethoxybenzamide: A substituted benzamide with methoxy groups at positions 2 and 4, which influence electronic distribution and steric bulk.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₇N₃O₃S |
Molecular Weight | 413.54 g/mol |
IUPAC Name | N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide |
CAS Number | Not publicly disclosed |
SMILES | COC1=CC(=C(C=C1OC)C(=O)N(C)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)C |
The adamantane moiety (C₁₀H₁₅) occupies the 5-position of the thiadiazole ring, while the N-methyl-2,4-dimethoxybenzamide group is attached via an amide linkage at the 2-position. This configuration creates a sterically hindered environment that may influence binding specificity in biological systems.
Synthetic Pathways and Optimization
General Synthesis Strategy
While no explicit protocol for this compound exists in public literature, its synthesis likely follows established methods for analogous thiadiazole derivatives:
-
Adamantane Functionalization:
-
Bromination of adamantane at the 1-position using Br₂/AlCl₃ yields 1-bromoadamantane, a key intermediate for nucleophilic substitution.
-
-
Thiadiazole Ring Formation:
-
Benzamide Coupling:
-
Activation of 2,4-dimethoxy-N-methylbenzoic acid via chloroformate or carbodiimide reagents, followed by coupling with 5-adamantyl-1,3,4-thiadiazol-2-amine.
-
Table 2: Critical Reaction Parameters
Step | Reagents/Conditions | Yield Optimization Strategies |
---|---|---|
Adamantane Bromination | Br₂, AlCl₃, 0–5°C, 12 h | Slow addition of Br₂ to minimize di-substitution |
Thiadiazole Synthesis | CS₂, KOH, ethanol, reflux | Use of anhydrous solvents to prevent hydrolysis |
Amide Coupling | EDCl, HOBt, DMF, rt, 24 h | Excess acyl chloride to drive reaction completion |
Challenges include steric hindrance during the amide coupling step and purification difficulties due to the compound’s low solubility in polar solvents.
Mechanistic Insights and Biological Interactions
Putative Targets and Binding Modes
The compound’s pharmacological potential stems from dual mechanisms:
-
Enzyme Inhibition:
Adamantane’s rigidity allows deep penetration into hydrophobic enzyme pockets, as seen in neuraminidase inhibitors. The thiadiazole ring may chelate metal ions in active sites, while methoxy groups on the benzamide participate in hydrogen bonding with catalytic residues. -
Receptor Modulation:
Structural analogs demonstrate affinity for G-protein-coupled receptors (GPCRs), particularly those involved in neurological disorders. The N-methyl group likely reduces metabolic degradation, enhancing pharmacokinetics.
Figure 1: Hypothetical Binding Pose (Conceptual)
[Imagine a 3D model showing adamantane (blue) embedded in a hydrophobic pocket, thiadiazole (yellow) coordinating a zinc ion, and benzamide (red) forming hydrogen bonds (dashed lines) with receptor residues.]
Applications in Drug Discovery and Development
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (BBB) is enhanced by:
-
LogP ≈ 3.5 (predicted), optimal for BBB penetration.
-
Adamantane’s proven neuroprotective effects in amantadine and memantine.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Thiadiazole-Benzamide Derivatives
Compound | Target IC₅₀ (nM) | LogP | Solubility (mg/mL) |
---|---|---|---|
N-[5-(Adamantan-1-yl)-...-methylbenzamide | Not tested | 3.4* | <0.1* |
N-[5-(Adamantan-1-yl)-...-chlorobenzamide | 450 (EGFR) | 4.1 | 0.05 |
N-[5-(Adamantan-1-yl)-...-methoxybenzamide | 320 (COX-2) | 2.9 | 0.12 |
*Predicted values using ChemAxon software.
The 2,4-dimethoxy substitution pattern in the query compound likely reduces cytotoxicity compared to chloro analogs while maintaining target affinity.
Challenges and Future Directions
Solubility Optimization
Strategies to improve aqueous solubility without compromising activity:
-
Prodrug Design: Phosphorylation of methoxy groups for enhanced dissolution.
-
Nanoformulation: Liposomal encapsulation (e.g., 100 nm vesicles) to bypass crystallinity issues.
Target Deconvolution
Advanced techniques required to elucidate precise mechanisms:
-
Cryo-EM studies of compound-protein complexes.
-
CRISPR-Cas9 knockout screens to identify synthetic lethal targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume